1,2-Dibromo-1-iodotrifluoroethane

Beschreibung

Significance of Polyhalogenated Alkanes in Contemporary Chemical Research

Polyhalogenated alkanes, which contain multiple halogen atoms, are of significant interest in modern chemical research. Their unique properties make them valuable in various applications. For instance, fluorinated and chlorinated methanes, known commercially as Freons, have been widely used as refrigerants and propellants in aerosol products due to their non-toxic, odorless, and non-flammable nature. libretexts.org Another notable example is Teflon, a polymer derived from the radical polymerization of tetrafluoroethene, which is known for its chemical inertness and low-adhesion properties, making it suitable for non-stick surfaces and electrical insulation. libretexts.org

The reactivity of polyhalogenated alkanes is heavily influenced by the nature and number of halogen atoms present. For example, carbon tetrachloride was once used as a cleaning solvent and in fire extinguishers for petroleum fires, but its toxicity and the formation of more toxic byproducts have limited its use. libretexts.org The presence of fluorine atoms, in particular, can confer unique properties. For instance, fluorocarbons can dissolve large quantities of oxygen, which has led to their experimental use as blood replacements in surgery. libretexts.org

In organic synthesis, polyhalogenated alkanes serve as important building blocks. For example, 1,1,1-Trifluoro-2-iodoethane (B141898) is a key reagent for introducing trifluoroethyl groups into organic molecules through cross-coupling reactions, which is a crucial step in the synthesis of some pharmaceuticals and agrochemicals. nbinno.com The reactivity of the carbon-halogen bond allows for a variety of chemical transformations, including elimination and substitution reactions.

Research Context of 1,2-Dibromo-1-iodotrifluoroethane within Organohalogen Chemistry

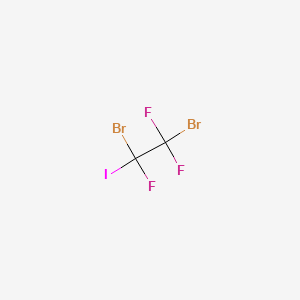

This compound (C2Br2F3I) is a specific polyhalogenated ethane (B1197151) that falls within the broader field of organohalogen chemistry. cymitquimica.com Its structure, containing three different halogen atoms—bromine, fluorine, and iodine—attached to a two-carbon backbone, makes it a subject of interest for studying the selective reactivity of carbon-halogen bonds. The presence of multiple, different halogens on adjacent carbons offers potential for complex and specific chemical transformations.

Research into compounds like this compound is often driven by the need for novel reagents in organic synthesis. The varying bond strengths of C-I, C-Br, and C-F allow for stepwise reactions where one halogen can be selectively replaced or eliminated while the others remain intact. This selectivity is highly valuable in the construction of complex fluorinated molecules, which are often sought after in medicinal chemistry and materials science due to the unique properties conferred by fluorine.

The synthesis of such highly halogenated compounds can be challenging. For instance, the synthesis of a related compound, 1,2-dibromo-1,1,2-trifluoroethane (B1585085), has been achieved by the liquid-phase reaction of a fluoroolefin with bromine, initiated by trifluoromethylhypofluorite, yielding a high-purity product. google.com While specific synthetic routes for this compound are not extensively detailed in readily available literature, its study contributes to the understanding of reaction mechanisms and the development of new synthetic methodologies in organohalogen chemistry.

Below is a table summarizing the key properties of this compound and a related compound.

| Property | This compound | 1,2-Dibromo-1,1,2-trifluoroethane |

| Molecular Formula | C2Br2F3I cymitquimica.com | C2HBr2F3 epa.gov |

| Molecular Weight | 367.7291 g/mol cymitquimica.com | 241.833 g/mol epa.gov |

| CAS Number | 216394-01-3 cymitquimica.com | 354-04-1 epa.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dibromo-1,1,2-trifluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJHLYGOOZDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)I)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371598 | |

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-01-3 | |

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dibromo 1 Iodotrifluoroethane

Advanced Synthetic Routes and Strategies

The synthesis of a mixed halogenated ethane (B1197151) like 1,2-Dibromo-1-iodotrifluoroethane from trifluoroethene presents challenges in controlling both the regioselectivity (the orientation of addition of the different halogens) and stereoselectivity (the spatial arrangement of the atoms).

The addition of an interhalogen compound like iodine monobromide (IBr) to an unsymmetrical alkene such as trifluoroethene is a plausible route. The regioselectivity of this addition is governed by both electronic and steric factors. The fluorine atoms on the double bond are strongly electron-withdrawing, which influences the electron density of the carbon atoms and directs the attack of the electrophilic and nucleophilic components of the reagent.

In the case of IBr, due to the difference in electronegativity between iodine and bromine, the iodine atom is the more electrophilic center. Therefore, in an ionic mechanism, the iodine would likely add to the more electron-rich carbon of the double bond, followed by the attack of the bromide ion. The stereochemistry of such additions to alkenes typically proceeds via an anti-addition, where the two halogen atoms add to opposite faces of the double bond. This occurs through a cyclic halonium ion intermediate.

While many halogenation reactions of simple alkenes proceed without a catalyst, the synthesis of complex polyhalogenated compounds can benefit from catalytic systems to enhance selectivity and reaction rates. For the addition of halogens to fluoroalkenes, Lewis acids could be explored to polarize the halogen-halogen or interhalogen bond, thereby increasing its electrophilicity.

Furthermore, free-radical initiated reactions can be an alternative pathway. A patent for the synthesis of the related compound, 1,2-dibromo-1,1,2-trifluoroethane (B1585085), from trifluoroethene and bromine utilizes trifluoromethylhypofluorite as a radical initiator. sigmaaldrich.com This suggests that a similar radical-initiated addition of bromine and an iodine source could be a viable synthetic strategy.

The primary precursor for the synthesis of this compound is trifluoroethene. The direct addition of bromine and iodine can be challenging to control. A potential approach involves the use of mixed halogen reagents or a two-step process. For instance, the initial bromination of trifluoroethene could be followed by a subsequent iodination step, or vice-versa.

Novel reagents that can deliver both bromine and iodine atoms in a controlled manner would be highly valuable. This could involve organometallic reagents or hypervalent iodine compounds that can participate in halogen exchange or addition reactions.

Mechanistic Investigations of Synthetic Pathways

The formation of this compound from trifluoroethene can be envisioned to proceed through either a radical or an ionic pathway, depending on the reaction conditions.

A free-radical chain reaction can be initiated by heat or UV light, or by the use of a radical initiator. The mechanism would involve three key stages:

Initiation: The homolytic cleavage of a halogen molecule (e.g., Br₂) or an initiator to form radicals.

Propagation: A bromine radical adds to the trifluoroethene double bond to form a bromo-trifluoroethyl radical. This radical then reacts with an iodine source (e.g., I₂ or IBr) to form the final product and a new bromine radical, which continues the chain. The regioselectivity of the initial radical attack is determined by the stability of the resulting radical intermediate.

Termination: The reaction is concluded by the combination of any two radical species.

An ionic mechanism would likely proceed via the formation of a cyclic halonium ion intermediate. In the case of using IBr, the more electrophilic iodine atom would be attacked by the π-electrons of the trifluoroethene double bond.

This would form a bridged iodonium (B1229267) ion. The subsequent nucleophilic attack by the bromide ion would occur at one of the carbon atoms of the ring from the opposite side, leading to the observed anti-addition. The regiochemistry of the ring-opening would be influenced by the electronic effects of the fluorine substituents, with the bromide ion preferentially attacking the more electrophilic carbon atom.

Halophilic Reaction Mechanisms in Fluorinated Ethane Derivatization

The synthesis of highly halogenated compounds such as this compound often involves reactions where an electron-rich species attacks a halogen atom. These processes, which can be broadly categorized as halophilic reactions, are central to the derivatization of fluorinated ethanes. In the context of producing this compound, the key precursor is typically a trifluoroethene derivative, which undergoes halogenation. The mechanism of this halogenation can proceed via different pathways, primarily through an electrophilic addition mechanism when reacting with interhalogen compounds like iodine monobromide (IBr).

The addition of a halogen molecule to the carbon-carbon double bond of an alkene is a fundamental transformation in organic synthesis. wikipedia.org This reaction is classified as an electrophilic addition. The general scheme involves the addition of a halogen (X₂) to an alkene, resulting in a vicinal dihalide. wikipedia.orgchemguide.co.uk When an unsymmetrical interhalogen reagent like iodine monobromide is used with a fluorinated alkene such as trifluoroethene (F₂C=CFH), the reaction exhibits regioselectivity.

The mechanism for the addition of a halogen to an alkene proceeds through the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org As the halogen molecule, for instance Br₂, approaches the electron-rich double bond of the alkene, the electron density of the double bond repels the electrons in the Br-Br bond, inducing a dipole. libretexts.orgleah4sci.com The polarized bromine atom closer to the alkene becomes electrophilic and is attacked by the π-electrons of the double bond. wikipedia.orgleah4sci.com This leads to the formation of a three-membered ring intermediate called a bromonium ion, with the bromine atom bonded to both carbon atoms of the former double bond and carrying a formal positive charge. wikipedia.orgmasterorganicchemistry.com

In the subsequent step, the bromide anion (Br⁻), formed from the heterolytic cleavage of the Br-Br bond, acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom. libretexts.orgleah4sci.com This backside attack results in the opening of the three-membered ring and leads to the anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.comleah4sci.com

When considering the addition of iodine monobromide (IBr) to trifluoroethene, the iodine atom is less electronegative than bromine and will thus bear the partial positive charge, acting as the electrophile. The π-bond of the trifluoroethene will attack the iodine atom of the IBr molecule. The regioselectivity of the attack is influenced by the electronic effects of the fluorine atoms on the double bond. The subsequent attack by the bromide anion (Br⁻) on the resulting iodonium ion intermediate will yield the final product, this compound. The specific orientation of the addition is dictated by the relative stability of the possible carbocationic centers in the transition state of the ring-opening.

Alternatively, under different conditions, such as in the presence of UV light or radical initiators, the halogenation of alkanes and alkenes can proceed via a free-radical chain mechanism. libretexts.orglibretexts.org This mechanism involves three main stages: initiation, propagation, and termination. libretexts.orgyoutube.com Initiation involves the homolytic cleavage of the halogen molecule to form two halogen radicals. libretexts.org In the propagation steps, a halogen radical abstracts a hydrogen atom from an alkane to form a hydrogen halide and an alkyl radical, which then reacts with another halogen molecule to form the haloalkane and a new halogen radical. libretexts.orgmasterorganicchemistry.com While this mechanism is common for the substitution of alkanes, electrophilic addition is the more prevalent pathway for the addition of halogens to the double bond of alkenes under typical laboratory conditions. chemguide.co.uklibretexts.org

The reactivity of halogens in these addition reactions generally decreases down the group: fluorine reacts explosively, chlorine reacts rapidly, bromine reacts at a moderate rate, and iodine reacts slowly. chemguide.co.uklibretexts.org The use of interhalogen compounds like IBr can offer advantages in terms of reactivity and selectivity.

Reactivity and Reaction Mechanisms of 1,2 Dibromo 1 Iodotrifluoroethane

Nucleophilic Substitution Reactions

Nucleophilic substitution in 1,2-Dibromo-1-iodotrifluoroethane involves the displacement of one of its halogen atoms by a nucleophile. The reaction's outcome is heavily influenced by the inherent properties of the carbon-halogen bonds and the reaction conditions.

Halogen Selectivity in Substitution Processes of Polyhalogenated Ethanes

In polyhalogenated ethanes containing different halogens, the selectivity of nucleophilic substitution is primarily dictated by the carbon-halogen bond strength and the stability of the resulting halide anion (leaving group ability). The general trend for leaving group ability in haloalkanes is I > Br > Cl > F. chemguide.co.ukpressbooks.pub This is attributed to the weaker carbon-halogen bond and the greater polarizability and stability of the larger halide anions in solution. chemguide.co.uklibretexts.org

For this compound, the carbon-iodine (C-I) bond is the weakest and most polarizable among the carbon-halogen bonds present. The bond dissociation energies for methyl halides follow the trend: C-F (115 kcal/mol) > C-Cl (83.7 kcal/mol) > C-Br (72.1 kcal/mol) > C-I (57.6 kcal/mol). wikipedia.org Consequently, the iodine atom is the most likely to be displaced in a nucleophilic substitution reaction. The general order of reactivity for haloalkanes in substitution reactions is R-I > R-Br > R-Cl > R-F. libretexts.org

Table 1: General Order of Leaving Group Ability in Nucleophilic Substitution

| Halogen | Leaving Group Ability |

| I | Excellent |

| Br | Good |

| Cl | Moderate |

| F | Poor |

This table illustrates the general trend of leaving group ability for halogens in nucleophilic substitution reactions.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors. The presence of bulky bromine and iodine atoms, along with the trifluoroethane backbone, creates a sterically hindered environment around the carbon atoms. nih.govlibretexts.org This steric hindrance can impede the approach of a nucleophile, particularly for an S(_N)2 mechanism which involves a backside attack. nih.gov

Electronically, the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. rsc.org This effect can have conflicting consequences. On one hand, it can make the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. On the other hand, the presence of fluorine atoms on a carbon can destabilize the transition state of an S(_N)2 reaction, thereby decreasing the reaction rate. rsc.org For instance, 1,1,1-trifluoro-2-iodoethane (B141898) exhibits a significantly lower reactivity in S(_N)2 reactions compared to its non-fluorinated analog, ethyl iodide. rsc.org

Elimination Reactions

Elimination reactions of this compound can lead to the formation of unsaturated fluorinated compounds, which are valuable building blocks in organic synthesis. organic-chemistry.orgnih.gov These reactions typically involve the removal of two substituents from adjacent carbon atoms.

Formation of Unsaturated Fluorinated Compounds from Halogenated Ethanes

The elimination of a hydrogen halide (dehydrohalogenation) or two halogen atoms (dehalogenation) from a polyhalogenated ethane (B1197151) can yield a variety of unsaturated products. In the case of this compound, the elimination of HBr or HI could theoretically occur, although the absence of a hydrogen atom on the C1 carbon limits the possibilities. More likely is the reductive dehalogenation, where two halogen atoms are removed by a reducing agent. The dehalogenation of vicinal dihalides is a common method for synthesizing alkenes. rsc.orgresearchgate.net

Regioselectivity in Elimination Pathways

Regioselectivity in elimination reactions of polyhalogenated alkanes is governed by factors such as the nature of the leaving groups and the reaction conditions. libretexts.orgchemistrysteps.comkhanacademy.org In dehalogenation reactions of vicinal dihalides, the relative ease of removal of the halogens plays a crucial role. Given the bond strength trend (C-I < C-Br), it is expected that the iodine and one of the bromine atoms would be preferentially eliminated.

The stereochemistry of the starting material can also dictate the stereochemistry of the resulting alkene in E2 eliminations, which require an anti-periplanar arrangement of the two leaving groups. nih.gov

Radical Reactions and Processes

Radical reactions of this compound can be initiated by heat or light and involve the formation of highly reactive radical intermediates. libretexts.orglibretexts.org The weakest bond is typically the first to undergo homolytic cleavage. In this molecule, the C-I bond is the most susceptible to breaking and forming a carbon-centered radical and an iodine radical. wikipedia.org

Once formed, the carbon-centered radical can participate in a variety of processes, including abstraction of a halogen atom from another molecule or reaction with other radical species in termination steps. libretexts.orgyoutube.comyoutube.com The reactivity and selectivity in radical halogenations are well-documented, with bromine being more selective than chlorine. libretexts.orgchemguide.co.uk While specific studies on this compound are scarce, it is plausible that it could serve as a source for trifluoroethyl radicals in various synthetic applications. The reaction of radicals derived from similar compounds, such as CF(_2)BrCFClBr and CF(_2)ClCFCII, with aromatic nuclei has been investigated. nih.gov

Photochemical and Thermal Initiated Radical Pathways3.3.2. Characterization of Radical Intermediates and Their Transformations3.4. Electrophilic Reactions

Further research and publication of experimental results on this compound are necessary before a comprehensive article on its reactivity can be written.

Advanced Spectroscopic Characterization Techniques for 1,2 Dibromo 1 Iodotrifluoroethane

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. youtube.com

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.orgnih.gov This is particularly useful for halogenated compounds, as the precise masses of the halogen isotopes can be used to confirm the presence and number of each type of halogen atom. For 1,2-Dibromo-1-iodotrifluoroethane, HRMS would be able to distinguish its exact molecular formula from other combinations of atoms with a similar nominal mass. The feasibility of using HR-ICP-MS for determining halogen content in organic compounds has been demonstrated, showcasing its potential for accurate quantification. rsc.org

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. libretexts.org In the case of this compound, common fragmentation pathways would likely involve the cleavage of the carbon-carbon bond and the carbon-halogen bonds. The loss of bromine and iodine atoms is a common fragmentation pattern for alkyl halides. youtube.commiamioh.edu

A key feature in the mass spectrum of compounds containing bromine and chlorine is the presence of distinct isotopic signatures. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). whitman.edu This results in a characteristic "M" and "M+2" peak pattern for any fragment containing a bromine atom, where the two peaks are of roughly equal intensity. youtube.comdummies.com Since this compound contains two bromine atoms, its molecular ion region would exhibit a distinctive pattern of M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1. Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not produce this type of isotopic pattern. whitman.edudummies.com However, the presence of iodine can often be inferred from a peak at m/z 127 corresponding to the I⁺ ion. whitman.edu

Interactive Table: Isotopic Information for Halogens in Mass Spectrometry

| Halogen | Isotope(s) | Natural Abundance (%) | Characteristic MS Pattern |

| Fluorine | ¹⁹F | 100 | Single peak |

| Bromine | ⁷⁹Br, ⁸¹Br | ~50.5, ~49.5 | M, M+2 peaks (1:1 ratio for one Br) |

| Iodine | ¹²⁷I | 100 | Single peak, often with a fragment at m/z 127 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.gov These vibrations are specific to the types of bonds and functional groups present, providing valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nist.gov The C-F, C-Br, and C-I bonds in this compound will each have characteristic stretching and bending vibrations. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and these are usually strong absorptions. spectroscopyonline.com The C-Br and C-I stretching vibrations occur at lower frequencies, generally in the ranges of 500-600 cm⁻¹ and around 500 cm⁻¹, respectively. spectroscopyonline.com The presence of multiple halogens on the same carbon atom can influence the exact frequencies of these vibrations.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. While some vibrational modes may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For a molecule like this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon backbone and the symmetric vibrations of the halogen-carbon bonds.

Interactive Table: General IR Absorption Regions for Carbon-Halogen Bonds

| Bond | Vibrational Mode | General Frequency Range (cm⁻¹) |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

| C-I | Stretch | ~500 |

X-ray Crystallography for Solid-State Structural Investigations of Related Hypervalent Iodine Reagents

Hypervalent iodine(III) compounds, for instance, frequently exhibit a trigonal bipyramidal geometry around the central iodine atom. acs.org In this arrangement, the most electronegative substituents typically occupy the axial positions, while less electronegative groups and lone pairs of electrons reside in the equatorial plane. acs.org This structural paradigm is crucial for understanding the reactivity and stability of these compounds.

Furthermore, X-ray diffraction analysis has been instrumental in revealing the formation of pseudopolymeric or supramolecular structures in the solid state, which are orchestrated by intermolecular interactions. nih.gov These interactions can significantly influence the physical properties and reactivity of the reagents. Studies on various hypervalent iodine reagents have demonstrated how the introduction of specific functional groups can lead to the formation of unique crystal lattices with altered stabilities and solubilities. nih.gov

The structural parameters derived from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are critical for developing a comprehensive understanding of the electronic and steric effects within these molecules. For example, the length of the hypervalent bonds is often found to be longer than that of a typical covalent bond, a characteristic feature of hypervalent compounds. acs.org

In a hypothetical crystallographic study of a related vinyl-substituted hypervalent iodine reagent, the following parameters might be observed:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.78 |

| c (Å) | 14.56 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1250.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

| R-factor | 0.045 |

Table 1. Representative crystallographic data for a related hypervalent iodine compound.

The insights gained from the X-ray crystallographic analysis of a wide array of hypervalent iodine reagents are invaluable. They not only confirm the molecular structure but also provide a basis for understanding reaction mechanisms and for the rational design of new reagents with tailored reactivity and properties. frontiersin.org The stabilization of certain reactive species through the introduction of coordinating substituents, a strategy confirmed by X-ray crystallography, has been a significant advancement in the field. acs.org

Theoretical and Computational Chemistry Studies of 1,2 Dibromo 1 Iodotrifluoroethane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, including molecular geometry, orbital energies, and electron distribution, without the need for empirical data. wikipedia.org

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of polyhalogenated ethanes due to its favorable balance of computational cost and accuracy. aps.org DFT calculations are used to determine ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com For molecules like 1,2-Dibromo-1-iodotrifluoroethane, DFT can elucidate how the presence of multiple, highly electronegative halogen atoms (Fluorine, Bromine, and Iodine) influences the distribution of electron density across the carbon-carbon backbone.

Applications of DFT to similar halogenated compounds have successfully predicted molecular properties such as bond lengths, bond angles, and vibrational frequencies. unesp.br Furthermore, DFT is employed to calculate Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the chemical reactivity of the molecule; a smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For instance, studies on other halogenated molecules have shown that heavier halogens like iodine can significantly lower the LUMO energy, impacting the molecule's ability to accept electrons. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.8 eV | Indicates energy required to remove an electron; relates to susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Indicates electron affinity; relates to susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 eV | Correlates with chemical stability and reactivity. mdpi.com |

| Dipole Moment | 1.2 D | Quantifies the overall polarity of the molecule, affecting intermolecular interactions. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, albeit at a higher computational cost than DFT. mdpi.comresearchgate.net

For polyhalogenated ethanes, ab initio calculations provide a benchmark for assessing the accuracy of other methods. arxiv.org They are particularly valuable for predicting properties where electron correlation effects are significant. For this compound, these methods can provide highly accurate predictions of:

Optimized Molecular Geometry: Precise bond lengths and angles that define the molecule's three-dimensional shape.

Interaction Energies: The strength of noncovalent interactions, such as halogen bonding, which are crucial in the chemistry of highly halogenated compounds. mdpi.com

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps identify regions of the molecule that are electron-rich (susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). mdpi.com

These calculations can quantify the anisotropic distribution of charge around the halogen atoms, particularly the iodine atom, leading to a region of positive electrostatic potential known as a "sigma-hole," which plays a key role in halogen bonding.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. wikipedia.org

Halogen exchange reactions, where one halogen atom in a molecule is replaced by another, are of significant synthetic importance. science.gov Computational studies can model the mechanisms of these reactions. For a molecule like this compound, a halogen exchange could involve, for example, the replacement of a bromine atom by a chloride ion.

Theoretical models can investigate the feasibility of different pathways, such as a direct bimolecular nucleophilic substitution (SN2) mechanism at a carbon center or a more complex pathway involving attack at a halogen atom (an SN2@Halogen reaction). figshare.com Calculations can determine the geometry of the transition state and the associated activation barrier, providing insights into the reaction's kinetics and selectivity. Studies of similar "halogen dance" reactions have used DFT to propose and evaluate various mechanistic pathways, including those involving bridged transition states. researchgate.net

Polyhalogenated ethanes can undergo both substitution (SN2) and elimination (E2) reactions when treated with a nucleophile or base. researchgate.net These two pathways are often in competition. Computational chemistry allows for the detailed exploration of the energetic profiles of both reaction types. researchgate.netlibretexts.org

Substitution (SN2): In an SN2 reaction, a nucleophile attacks a carbon atom, and the leaving group (one of the halogens) departs in a single, concerted step. Calculations would model the transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Elimination (E2): In an E2 reaction, a base removes a proton from one carbon while the leaving group departs from the adjacent carbon, also in a single step, to form an alkene. aakash.ac.in The transition state for this process involves the simultaneous breaking of the C-H and C-Halogen bonds and the formation of the C=C double bond. libretexts.org

By calculating the activation energies (ΔG‡) for both the SN2 and E2 pathways, researchers can predict which reaction is more likely to occur under specific conditions. Factors such as the nature of the attacking base (bulky vs. small) and the leaving group ability of the different halogens (I > Br) can be systematically studied to understand their influence on the reaction outcome. libretexts.orgksu.edu.sa

Table 2: Hypothetical Calculated Energetic Profiles for Competing Reactions of this compound with a Strong Base

| Reaction Pathway | Leaving Group | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG°, kcal/mol) |

|---|---|---|---|

| SN2 (at C-I) | Iodide (I-) | 22.5 | -10.2 |

| SN2 (at C-Br) | Bromide (Br-) | 25.1 | -7.8 |

| E2 (dehydroiodination) | Iodide (I-) | 21.8 | -12.5 |

| E2 (dehydrobromination) | Bromide (Br-) | 24.3 | -9.9 |

Molecular Dynamics Simulations of Halogenated Systems

While quantum chemical calculations typically focus on single molecules or small clusters in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules in condensed phases (e.g., liquids or solutions). unipi.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their trajectories to be tracked over time.

A crucial component of MD simulations is the force field, which is a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates. For halogenated systems, developing accurate force fields can be challenging. unipi.it Often, quantum mechanical data is used to parameterize these force fields to ensure they correctly represent intermolecular interactions, particularly halogen bonding. unipi.itnih.gov

MD simulations of halogenated ethanes like this compound can be used to study:

Solvation Properties: How the molecule interacts with solvent molecules and the energy associated with dissolving it in different media.

Liquid Structure: The arrangement and orientation of molecules in the pure liquid state, described by radial distribution functions.

Transport Properties: Dynamic properties such as diffusion coefficients.

Interfacial Behavior: The behavior of these molecules at interfaces, such as the air-water interface, which is relevant to environmental chemistry. nih.gov

These simulations bridge the gap between the properties of a single molecule and the macroscopic observables of the material in bulk. unipi.it

Applications of 1,2 Dibromo 1 Iodotrifluoroethane in Advanced Organic Synthesis

Reagent in Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic synthesis. The presence of three different halogen atoms (bromine, iodine, and fluorine) on a two-carbon scaffold gives 1,2-Dibromo-1-iodotrifluoroethane distinct reactive properties that can be harnessed for the stereoselective and regioselective synthesis of complex molecules and for the creation of poly-substituted alkenes through coupling reactions.

Stereoselective and Regioselective Synthesis of Complex Molecules

The differential reactivity of the carbon-halogen bonds in this compound allows for sequential and controlled reactions. The carbon-iodine bond is the most labile and can be selectively cleaved under conditions that leave the carbon-bromine bonds intact. This chemoselectivity is crucial for the regioselective introduction of substituents. Furthermore, the stereochemistry of the starting material can influence the stereochemical outcome of the product, particularly in concerted or near-concerted reaction mechanisms. While specific, detailed research findings on the stereoselective and regioselective synthesis of complex molecules using this exact compound are not extensively documented in readily available literature, the principles of halogen reactivity suggest its potential in such transformations.

Involvement in Coupling Reactions for Poly-Substituted Alkenes

Poly-substituted alkenes are important structural motifs in many biologically active molecules and functional materials. The synthesis of these compounds often relies on cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. While direct examples involving this compound are not prominently reported, analogous compounds like 1,1-dibromoalkenes are widely used. These reactions typically proceed via the formation of an organometallic intermediate, followed by coupling with a suitable partner. The presence of multiple leaving groups on this compound could theoretically allow for sequential coupling reactions to build up molecular complexity, though controlling the selectivity would be a significant synthetic challenge.

Precursor for Fluorinated Building Blocks

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound serves as a potential starting material for the synthesis of various fluorinated building blocks, which are then incorporated into larger, more complex structures.

Synthesis of Trifluoroethyl Derivatives

The trifluoroethyl (-CH2CF3) group is a common moiety in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. While direct, well-documented synthetic routes starting from this compound to trifluoroethyl derivatives are not widely published, the compound's structure suggests a plausible, albeit challenging, pathway. This would likely involve the selective reduction of the carbon-bromine and carbon-iodine bonds while retaining the trifluoromethyl group, a transformation that would require carefully controlled reaction conditions to avoid over-reduction or decomposition.

Routes to Perfluorinated and Polyfluorinated Compounds

Perfluorinated and polyfluorinated compounds are of significant interest in materials science and medicinal chemistry. The high degree of halogenation in this compound makes it a potential, though not commonly cited, precursor in this area. Synthetic strategies could involve dehalogenation or coupling reactions to extend the fluorinated carbon chain. The reactivity of the different halogens would need to be carefully exploited to achieve the desired outcome.

Environmental Fate and Atmospheric Chemistry of Halogenated Ethaness

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 1,2-dibromo-1-iodotrifluoroethane is subject to degradation through various chemical reactions, primarily initiated by sunlight and reactive atmospheric species.

Reaction with Hydroxyl Radicals and Chlorine Atoms

The dominant chemical sink for many organic compounds in the troposphere is their reaction with hydroxyl radicals (•OH), and to a lesser extent, chlorine atoms (•Cl). acs.orgcopernicus.org For halogenated alkanes, this reaction typically proceeds via hydrogen abstraction. However, this compound lacks hydrogen atoms, rendering this pathway insignificant.

Alternatively, the reaction can proceed through addition to an unsaturated bond, which is not present in this saturated ethane (B1197151). Therefore, direct reaction with hydroxyl radicals and chlorine atoms is expected to be a very slow and minor degradation pathway for this compound. The rate constants for reactions of •OH with fully halogenated ethanes are generally very small. For comparison, the rate constant for the reaction of •OH with the structurally similar 1,1,1-trichloroethane (B11378) at 298 K is relatively slow, and it is expected that the rate for this compound would be of a similar or lesser magnitude.

The presence of multiple halogen substituents tends to decrease the reactivity towards •OH radicals. acs.org While specific kinetic data for this compound is unavailable, the general trend observed for other halogenated alkanes suggests a long atmospheric lifetime with respect to this reaction pathway. copernicus.orgcopernicus.org

Photolytic Decomposition Pathways

The most significant atmospheric degradation pathway for this compound is expected to be photolytic decomposition, also known as photodissociation. britannica.com This process involves the absorption of solar radiation, leading to the cleavage of a chemical bond. The carbon-iodine (C-I) bond is considerably weaker than the carbon-bromine (C-Br), carbon-fluorine (C-F), and carbon-carbon (C-C) bonds.

Consequently, this compound is expected to readily absorb ultraviolet (UV) radiation in the troposphere, leading to the cleavage of the C-I bond and the release of an iodine atom:

CBrF₂-CBrFI + hν → CBrF₂-CBrF• + I•

The resulting bromo-fluoro-ethyl radical would then undergo further reactions, likely involving oxidation and decomposition. The released iodine atom can participate in catalytic cycles that can affect atmospheric ozone concentrations. youtube.com Due to the high efficiency of this photolytic process for iodoalkanes, the atmospheric lifetime of this compound is anticipated to be short.

Persistence and Transport in Atmospheric and Aquatic Environments

The persistence and transport of a chemical in the environment are dictated by its physical properties and its reactivity in different environmental compartments.

Halogenated compounds with low water solubility and high volatility tend to partition into the atmosphere, where they can be transported over long distances. copernicus.orgcopernicus.org The transport of such very short-lived substances (VSLS) from oceanic sources to the stratosphere has been a subject of extensive research. copernicus.orgresearchgate.netkit.edu

While specific data for this compound is not available, its structure suggests it would behave as a VSLS. Its transport would be influenced by atmospheric circulation patterns, with potential for rapid vertical transport in convective systems, such as those associated with the Asian summer monsoon. copernicus.org However, its short atmospheric lifetime due to photolysis would likely limit its long-range transport potential compared to more persistent halogenated compounds.

In aquatic environments, the persistence of halogenated ethanes is generally higher than in the atmosphere. However, processes such as volatilization to the atmosphere would be a significant removal mechanism from surface waters.

Atmospheric Lifetimes of Per- and Polyfluoroalkyl Substances

The atmospheric lifetime of a substance is a measure of its persistence in the atmosphere and is crucial for assessing its potential environmental impact, such as its ozone depletion potential (ODP) and global warming potential (GWP). For compounds primarily removed by reaction with •OH, the lifetime is inversely proportional to the reaction rate constant. However, for compounds like this compound, where photolysis is the dominant sink, the lifetime is determined by the solar actinic flux and the compound's absorption cross-section.

Perfluoroalkanes, which lack a significant photochemical sink in the troposphere, have very long atmospheric lifetimes, on the order of thousands of years. nih.gov In contrast, the presence of a C-I bond in this compound drastically reduces its atmospheric lifetime. The lifetimes of iodoalkanes are typically on the order of days to weeks, classifying them as very short-lived substances. copernicus.org This short lifetime would significantly limit its ability to reach the stratosphere and contribute to ozone depletion, although the released iodine atoms can still have an impact.

| Compound | Atmospheric Lifetime | Primary Sink |

| Perfluoroethane (C₂F₆) | > 2000 years nih.gov | Photolysis in the mesosphere |

| 1,1,1-Trichloroethane (CH₃CCl₃) | ~5 years | Reaction with •OH |

| Methyl Iodide (CH₃I) | ~3.5 days copernicus.org | Photolysis |

| Bromoform (CHBr₃) | ~17 days copernicus.org | Photolysis, Reaction with •OH |

| Dibromomethane (CH₂Br₂) | ~150 days copernicus.org | Reaction with •OH |

This table presents lifetimes for related compounds to provide context for the expected short lifetime of this compound.

Modeling of Atmospheric Concentrations and Distribution of Halogenated Compounds

To understand the potential impact of halogenated compounds on the atmosphere, scientists rely on sophisticated computer models. These models, known as Chemical Transport Models (CTMs) or Chemistry-Climate Models (CCMs), simulate the emission, transport, chemical transformation, and deposition of these substances. researchgate.netkit.edu

These models incorporate meteorological data, such as wind patterns and temperature, along with chemical reaction rates and photolysis cross-sections to predict the concentration and distribution of a compound in the atmosphere. For short-lived substances like this compound, these models are particularly important for understanding their potential to deliver halogens to the stratosphere.

Multi-model intercomparison projects, such as TransCom-VSLS, have been conducted to improve the understanding of the transport and fate of halogenated very short-lived substances. researchgate.netkit.edu These studies highlight the importance of accurate emission inventories and the representation of transport processes, particularly convection, in the models. While no specific modeling studies on this compound have been identified, the frameworks and methodologies developed for other VSLS would be directly applicable to assessing its environmental fate and impact.

| Model Type | Description | Application for Halogenated Compounds |

| Chemical Transport Model (CTM) | Uses "offline" meteorological data to simulate the transport and chemistry of atmospheric constituents. | Predicting the distribution and lifetime of compounds like this compound. |

| Chemistry-Climate Model (CCM) | "Online" models where chemistry and climate are fully coupled, allowing for feedbacks to be simulated. | Assessing the impact of halogenated compounds on ozone and climate. |

| Lagrangian Particle Dispersion Model | Tracks the movement of individual air parcels to determine transport pathways. copernicus.org | Simulating the transport of VSLS from source regions to the upper atmosphere. |

Laboratory Safety Protocols and Best Practices in Handling 1,2 Dibromo 1 Iodotrifluoroethane

Comprehensive Risk Assessment and Hazard Communication Strategies

A thorough risk assessment is the foundation of safe laboratory practice. For 1,2-Dibromo-1-iodotrifluoroethane and similar halogenated hydrocarbons, this involves a multi-faceted approach to identifying and communicating potential hazards.

The primary tool for hazard communication is the Safety Data Sheet (SDS), which provides comprehensive information on the substance. While specific SDS for this compound are not widely available, data from structurally similar compounds, such as 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane, can provide valuable guidance. Key hazards often associated with such compounds include skin irritation, serious eye irritation, and potential respiratory irritation. fishersci.nl

Hazard communication strategies are standardized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This system uses signal words, pictograms, and hazard statements to convey risks clearly. For instance, related compounds often carry the "Warning" signal word and are associated with specific hazard (H) and precautionary (P) statements. fishersci.nltcichemicals.com All containers must be clearly labeled with the full chemical name and appropriate hazard warnings. stonybrook.edu

A comprehensive risk assessment should be conducted before any new procedure involving this compound. This involves identifying the hazards, evaluating the risks of exposure during specific laboratory operations, and implementing control measures to minimize these risks. une.edu

Table 1: Hazard Identification for Similar Halogenated Ethanes

| Hazard Category | GHS Classification | Associated Statement | Source |

|---|---|---|---|

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation | fishersci.nl |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | fishersci.nl |

Implementation of Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and Personal Protective Equipment (PPE) is essential.

Engineering Controls are the first line of defense. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. synquestlabs.comfishersci.com The fume hood sash should be kept as low as possible, and work should be performed at least six inches from the opening to ensure effective containment. une.edu The laboratory must be equipped with emergency eyewash stations and safety showers in the immediate vicinity of any potential exposure. synquestlabs.comsynquestlabs.com Ventilation systems should be regularly maintained to ensure they are functioning correctly.

Personal Protective Equipment (PPE) provides a crucial barrier between the user and the chemical. The selection of PPE should be based on the specific tasks being performed. synquestlabs.com

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Standard/Specification | Purpose | Source |

|---|---|---|---|---|

| Eyes/Face | Safety glasses with side shields or chemical goggles; Face shield | EN 166 (Europe) or 29 CFR 1910.133 (US) | Protects against splashes and vapors | tcichemicals.comsynquestlabs.com |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | 29 CFR 1910.138 (US) | Prevents skin contact. Gloves must be inspected before use and changed if contaminated. | synquestlabs.comfishersci.se |

| Body | Laboratory coat; Chemical-resistant apron | N/A | Protects skin and personal clothing from contamination. | tcichemicals.comune.edu |

| Respiratory | Vapor respirator or self-contained breathing apparatus (SCBA) | 29 CFR 1910.134 (US) | Required in case of inadequate ventilation or for emergency response. | tcichemicals.comsynquestlabs.com |

Personnel must be trained on the proper use, removal, and disposal of PPE to prevent cross-contamination. fishersci.nl Contaminated clothing should be removed immediately and laundered by a professional service or disposed of according to institutional guidelines. une.edufishersci.se

Emergency Response Procedures for Accidental Chemical Releases

Prompt and appropriate action is critical in the event of an accidental release. Procedures should be in place for both minor and major spills, as well as for personal exposure.

Spill Response:

Minor Spills: Notify personnel in the immediate area. okstate.edu If the material is flammable, extinguish any nearby ignition sources. okstate.edu Ensure adequate ventilation. synquestlabs.com Absorb the spill with an inert, dry material (e.g., chemical absorbent or sand) and place it into a suitable, closed container for disposal. synquestlabs.comsynquestlabs.com The spill area should be cleaned and ventilated. synquestlabs.com

Major Spills: Evacuate all non-essential personnel from the area immediately. synquestlabs.comokstate.edu If safe to do so, turn off ignition sources and establish exhaust ventilation. okstate.edu The response should be handled by trained emergency personnel equipped with appropriate PPE, including respiratory protection. synquestlabs.comsynquestlabs.com Dike the spill to prevent it from spreading or entering drains. synquestlabs.comsynquestlabs.com Notify environmental health and safety authorities. synquestlabs.com

First-Aid Measures: In case of accidental exposure, immediate first aid is crucial.

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. fishersci.nlsynquestlabs.com If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. synquestlabs.comsynquestlabs.com

Skin Contact: Immediately remove all contaminated clothing. tcichemicals.com Wash the affected skin with plenty of soap and water for at least 15 minutes. fishersci.nlsynquestlabs.com Seek medical attention if irritation persists. fishersci.nltcichemicals.com

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. synquestlabs.com Remove contact lenses if present and easy to do. tcichemicals.com Continue rinsing and seek immediate medical attention. tcichemicals.comsynquestlabs.com

Ingestion: Do NOT induce vomiting. synquestlabs.comsynquestlabs.com Rinse the mouth with water. tcichemicals.com Never give anything by mouth to an unconscious person. synquestlabs.comsynquestlabs.com Seek immediate medical attention. synquestlabs.com

Fire Response: Thermal decomposition of halogenated organic compounds can produce hazardous gases such as carbon oxides, hydrogen fluoride, and hydrogen bromide/iodide. synquestlabs.comsynquestlabs.com

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray appropriate for the surrounding fire. synquestlabs.comsynquestlabs.com

Firefighter Protection: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA). synquestlabs.comsynquestlabs.com Containers exposed to fire should be cooled with a water spray to prevent a risk of explosion. synquestlabs.com

Safe Storage and Disposal Methodologies for Halogenated Organic Compounds

Proper storage and disposal are critical for maintaining a safe laboratory environment and preventing environmental contamination.

Storage: this compound should be stored in a cool, dry, and well-ventilated area. synquestlabs.com The storage area should be segregated from incompatible materials. stonybrook.edu Containers should be kept tightly closed when not in use and protected from light, as some halogenated compounds are light-sensitive. synquestlabs.comsynquestlabs.com

Table 3: Storage and Incompatibility Guidelines

| Condition | Recommendation | Rationale | Source |

|---|---|---|---|

| Location | Cool, dry, well-ventilated area | Prevents degradation and pressure buildup. | synquestlabs.comfishersci.se |

| Container | Tightly closed, properly labeled | Prevents leakage and misidentification. | synquestlabs.comfishersci.se |

| Light | Protect from direct sunlight | Some halogenated compounds are light-sensitive. | synquestlabs.comsynquestlabs.com |

| Incompatibles | Store separately from acids, bases, oxidizing agents, and reactive metals (e.g., sodium, aluminum) | Prevents dangerous chemical reactions. | stonybrook.edubuffalo.eduillinois.edu |

Chemicals should not be stored alphabetically as a general rule, as this can lead to the placement of incompatible chemicals next to each other. stonybrook.edu Instead, they should be segregated by their hazard class. stonybrook.edu

Disposal: Waste this compound and materials contaminated with it are considered hazardous waste. Disposal must be carried out in accordance with all local, state, and federal regulations. sigmaaldrich.com

Do not dispose of the chemical down the drain or into the environment. synquestlabs.comsynquestlabs.com

Collect waste in a suitable, labeled, and sealed container. synquestlabs.comsigmaaldrich.com

The preferred method for the disposal of halogenated organic compounds is often high-temperature incineration at a licensed hazardous waste disposal facility. cdc.gov This ensures the complete destruction of the compound.

Burial in a specially designated landfill is a less preferred alternative and should only be used if incineration is not available. cdc.gov

All personnel handling this chemical waste must be trained on the proper disposal procedures. sigmaaldrich.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Dibromo-1,1,2-trifluoroethane (B1585085) |

| 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane |

| 1,2-Dibromoethane |

| Acetic acid |

| Aluminum |

| Ammonia |

| Benzene |

| Bromine |

| Calcium hypochlorite |

| Carbon dioxide |

| Carbon disulfide |

| Carbon monoxide |

| Carbon tetrachloride |

| Chlorine |

| Chloroform |

| Chromic acid |

| Chromium trioxide |

| Copper |

| Cyanides |

| Diethyl ether |

| Dimethyl sulfoxide |

| Ethanol |

| Ethylene |

| Ethylene oxide |

| Fluorine |

| Formic acid |

| Glycerol |

| Halogenated alkanes |

| Hydrochloric acid |

| Hydrofluoric acid |

| Hydrogen bromide |

| Hydrogen fluoride |

| Hydrogen iodide |

| Hydrogen peroxide |

| Iodine |

| Isocyanates |

| Lithium |

| Magnesium |

| Mercury |

| Naphthalene |

| Nitric acid |

| Perchloric acid |

| Petroleum benzine |

| Phenols |

| Phosphoric acid |

| Phosphorus |

| Potassium |

| Potassium nitrate |

| Silver |

| Silver nitrate |

| Sodium |

| Sodium azide |

| Sodium nitrate |

| Sulfides |

| Sulfuric acid |

| Toluene |

| Trichloroethylene |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Highly Functionalized Halogenated Ethanes

The development of new and efficient methods for the synthesis of highly functionalized halogenated ethanes is a continuing area of focus in organic chemistry. While specific synthetic routes for 1,2-Dibromo-1-iodotrifluoroethane are not extensively documented in publicly available literature, existing knowledge on the synthesis of similar polyhalogenated compounds provides a strong foundation for future research.

One promising approach involves the radical addition of halogens to fluorinated olefins. For instance, a patented method for the synthesis of 1,2-dibromo-1,1,2-trifluoroethane (B1585085) involves the liquid-phase reaction of a fluoroolefin with bromine, initiated by trifluoromethylhypofluorite. This method boasts high yields and purity, suggesting that a similar strategy could be adapted for the synthesis of this compound. Future research could explore the use of mixed halogenating agents or a stepwise introduction of the different halogen atoms to achieve the desired product.

Another avenue for exploration is the use of photochemical reactions. The halogenation of alkanes can be initiated by UV light, which promotes the formation of halogen radicals that can then react with the hydrocarbon backbone. ucsb.edu This method could potentially be applied to a trifluoroethane precursor, with subsequent bromination and iodination steps under controlled conditions to yield this compound.

Further research into catalytic methods for halogenation could also yield efficient synthetic pathways. The use of catalysts can improve the selectivity and efficiency of halogenation reactions, reducing the formation of unwanted byproducts. nih.gov Investigating various catalysts for the sequential or simultaneous introduction of bromine and iodine into a trifluorinated ethane (B1197151) derivative could lead to a commercially viable synthesis of this compound.

| Potential Synthetic Pathway | Key Reagents and Conditions | Anticipated Advantages |

| Radical addition to fluoroolefin | Fluoroolefin, Bromine, Iodine source, Radical initiator | High yield and purity |

| Photochemical halogenation | Trifluoroethane, Bromine, Iodine, UV light | Controlled reaction initiation |

| Catalytic halogenation | Trifluoroethane derivative, Halogenating agents, Catalyst | Improved selectivity and efficiency |

Development of Greener Chemical Processes for Fluorinated Compounds

The chemical industry is increasingly focused on developing "green" or environmentally friendly processes that minimize waste and reduce the use of hazardous substances. nih.gov The synthesis of fluorinated compounds, including this compound, presents opportunities for the implementation of greener chemical principles.

Traditional halogenation reactions often involve the use of toxic solvents and reagents. wordpress.com Future research should focus on the use of alternative, less hazardous solvents, or even solvent-free reaction conditions. youtube.com For example, the use of supercritical fluids like carbon dioxide as a reaction medium is a promising green alternative. nih.gov

The development of safer halogenating agents is another key aspect of greener chemistry. Instead of using elemental bromine, which is highly toxic and corrosive, researchers are exploring the use of solid brominating agents or in-situ generation of bromine to reduce handling risks. wordpress.com Similar strategies could be developed for iodination reactions.

Furthermore, the use of catalytic systems, as mentioned in the previous section, can contribute to greener processes by reducing the amount of reagents needed and minimizing waste generation. nih.gov The development of recyclable catalysts for the halogenation of fluorinated ethanes would be a significant step towards a more sustainable manufacturing process for compounds like this compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids as reaction media. nih.govyoutube.com | Reduced toxicity and environmental impact. |

| Safer Halogenating Agents | Employment of solid halogenating agents or in-situ generation of halogens. wordpress.com | Improved safety and handling. |

| Catalytic Processes | Use of recyclable catalysts to improve efficiency and reduce waste. nih.gov | Lower reagent consumption and waste. |

Advanced Materials Science Applications Utilizing Polyhalogenated Building Blocks

The unique properties of polyhalogenated compounds make them attractive building blocks for the synthesis of advanced materials. The presence of multiple halogen atoms in this compound can impart specific characteristics, such as flame retardancy, high density, and specific refractive indices, to polymers and other materials.

One potential application is in the development of novel polymers. The bromine and iodine atoms in this compound can serve as reactive sites for polymerization reactions, allowing for its incorporation into various polymer backbones. The resulting polymers could exhibit enhanced thermal stability and flame-retardant properties due to the presence of the halogen atoms.

Another area of interest is the synthesis of liquid crystals. The rigid structure and high polarizability of polyhalogenated compounds can be advantageous in the design of liquid crystalline materials. By incorporating this compound into a suitable molecular structure, it may be possible to create new liquid crystals with tailored optical and electronic properties for use in displays and other optoelectronic devices.

Furthermore, the high density of this compound could be utilized in the formulation of specialty fluids, such as hydraulic fluids or heat transfer agents, where high density is a desirable characteristic.

| Material Application | Potential Role of this compound | Anticipated Material Properties |

| Flame-Retardant Polymers | As a monomer or additive in polymer synthesis. | Enhanced thermal stability and fire resistance. |

| Liquid Crystals | As a core component in liquid crystal design. | Tailored optical and electronic properties. |

| Specialty Fluids | As a high-density component in fluid formulations. | Increased density and specific gravity. |

Interdisciplinary Research with Biological Systems and Biomedical Applications

The interaction of halogenated compounds with biological systems is a complex and important area of research. While many polyhalogenated compounds are known for their toxicity, some have found applications in medicine and agriculture. ncert.nic.in Future research on this compound could explore its potential biological activities and biomedical applications.

One area of investigation is the potential for this compound to be used as a precursor in the synthesis of radiolabeled imaging agents for diagnostic medicine. The presence of iodine makes it a candidate for the introduction of radioactive iodine isotopes, which are used in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

The study of the metabolism and biodegradation of this compound is also crucial. Understanding how this compound is processed by living organisms, including microorganisms, can provide insights into its environmental fate and potential for bioremediation. nih.govnih.gov Research has shown that some bacteria can metabolize highly halogenated compounds through reductive dehalogenation. nih.gov Future studies could investigate whether similar pathways exist for the degradation of this compound.

Furthermore, the biological activity of this compound and its derivatives could be screened for potential therapeutic applications. The unique combination of halogens may lead to novel interactions with biological targets, opening up possibilities for the development of new drugs. However, it is important to note that the toxicology of such compounds would need to be thoroughly investigated. cdc.govnih.gov

| Research Area | Potential Application/Focus | Key Research Questions |

| Radiopharmaceutical Synthesis | Precursor for radiolabeled imaging agents. | Can radioactive iodine be efficiently incorporated? What are the in-vivo distribution and clearance properties? |

| Biodegradation and Metabolism | Understanding its environmental fate and potential for bioremediation. nih.govnih.gov | What are the metabolic pathways in microorganisms and mammals? What are the degradation products? |

| Therapeutic Potential | Screening for novel biological activities. | Does the compound or its derivatives exhibit any useful pharmacological effects? |

| Toxicology | Assessing the potential risks to human health and the environment. cdc.govnih.gov | What are the acute and chronic toxicity profiles? What are the mechanisms of toxicity? |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Dibromo-1-iodotrifluoroethane in laboratory settings?

- Methodology : Stepwise halogenation under controlled conditions is typically employed. For example, bromine and iodine can be introduced sequentially via radical or nucleophilic substitution reactions. Precursor compounds like trifluoroethylene may undergo halogenation using Br₂ and I₂ in the presence of UV light or catalytic initiators. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to minimize byproducts such as dihalogenated isomers .

Q. How can researchers characterize the purity and structure of this compound?

- Techniques :

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile impurities.

- Multinuclear NMR Spectroscopy : ¹⁹F NMR for fluorine environments, ¹³C NMR for carbon backbone, and ¹H NMR for hydrogen positions (if present).

- X-ray Crystallography : For definitive structural confirmation, particularly to distinguish between stereoisomers or regioisomers.

- Elemental Analysis : To validate stoichiometry .

Q. What safety precautions are essential when handling this compound?

- Protocols :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).

- Avoid exposure to heat or sparks due to potential decomposition into toxic byproducts (e.g., hydrogen bromide/iodide).

- Follow guidelines for halogenated compounds, including proper waste disposal and emergency response plans for spills .

Advanced Research Questions

Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate bond dissociation energies, dipole moments, and vibrational spectra.

- Ab Initio Methods : Estimate standard enthalpies of formation (ΔfH°) and Gibbs free energy (ΔG°) using reference data from analogous halogenated ethanes (e.g., 1,1-difluoroethane’s ΔfH°gas = −276.3 kJ/mol ).

- Molecular Dynamics Simulations : Model phase behavior (e.g., boiling points) based on intermolecular interactions.

Q. How can researchers resolve discrepancies in reaction kinetics data for halogen exchange reactions involving this compound?

- Strategies :

- Arrhenius Analysis : Compare experimental rate constants with theoretical predictions across temperature gradients.

- Isotopic Labeling : Trace iodine/bromine substitution pathways using ¹²⁷I/⁷⁹Br isotopes.

- Cross-Validation : Replicate studies under inert atmospheres to rule out oxidative side reactions, as suggested in exploratory halogenation studies for Halon alternatives .

Q. What experimental designs are optimal for studying the photodegradation mechanisms of this compound?

- Design :

- UV-Vis Spectroscopy : Monitor degradation kinetics under controlled light wavelengths.

- Trapping Experiments : Use scavengers (e.g., cyclohexane for radicals) to identify intermediates.

- Quantum Yield Calculations : Relate photon absorption to product formation rates, referencing protocols for similar polyhalogenated ethanes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported thermodynamic stability between computational and experimental studies?

- Resolution Steps :

Re-evaluate Basis Sets : Ensure computational methods (e.g., CCSD(T)) align with experimental conditions (e.g., gas vs. condensed phase).

Calorimetric Validation : Measure ΔfH° experimentally using combustion calorimetry and compare with DFT-derived values.

Error Analysis : Account for approximations in solvation models or vibrational frequency scaling .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.